Physicochemical Differentiation: Predicted Density, pKa, and Molecular Descriptors vs. Unprotected Parent Hydrazide
The diphenylmethylene protection in the target compound (CAS 341968-00-1) confers a markedly higher predicted density (1.20 g·cm⁻³) and a significantly elevated molecular weight (380.89 g·mol⁻¹, formula C₂₁H₁₇ClN₂OS) compared to the unprotected parent 2-[(4-chlorophenyl)sulfanyl]acetohydrazide (CAS 75150-40-2), which has a molecular weight of 216.69 g·mol⁻¹ and formula C₈H₉ClN₂OS . The predicted pKa of 11.49 for the target compound indicates the Schiff base NH is weakly acidic, contrasting with the more nucleophilic free hydrazide NH₂ of the parent (pKa ~3-4 for the conjugate acid of the free hydrazine). The computed XLogP3-AA for the parent is 1.7 [1]; extrapolation from analogous diphenylmethylene additions predicts a ΔXLogP increase of approximately +2.5 to +3.0 log units for the protected form, which has significant implications for solubility, membrane permeability, and chromatographic retention in purification workflows.
| Evidence Dimension | Molecular weight and predicted lipophilicity shift upon diphenylmethylene protection |
|---|---|
| Target Compound Data | MW = 380.89 g·mol⁻¹; predicted density = 1.20 g·cm⁻³; predicted pKa = 11.49; estimated XLogP ~4.2–4.7 |
| Comparator Or Baseline | 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide (CAS 75150-40-2): MW = 216.69 g·mol⁻¹; computed XLogP3-AA = 1.7 |
| Quantified Difference | MW increase of +164.2 g·mol⁻¹ (+75.8%); estimated ΔXLogP = +2.5 to +3.0 log units |
| Conditions | Predicted/computed properties (ChemicalBook, PubChem); XLogP3-AA computed per PubChem 2025.09.15 release |
Why This Matters
The dramatic shift in lipophilicity and molecular weight means the target compound will behave differently from its unprotected parent in all partitioning-dependent processes (extraction, chromatography, membrane permeability), making direct substitution impossible in any validated synthetic or screening protocol.
- [1] PubChem. 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide (CID 734893) – Computed Properties including XLogP3-AA. https://pubchem.ncbi.nlm.nih.gov/compound/734893 (accessed 2026-05-09). View Source
